![molecular formula C19H27NO3 B1325726 Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate CAS No. 898761-17-6](/img/structure/B1325726.png)

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

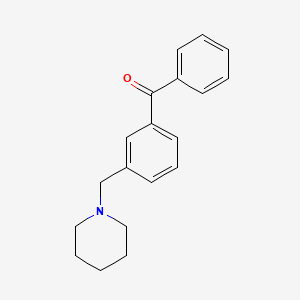

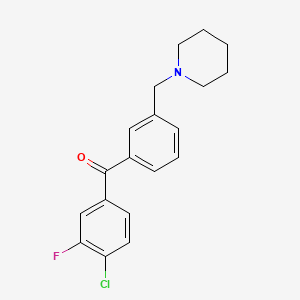

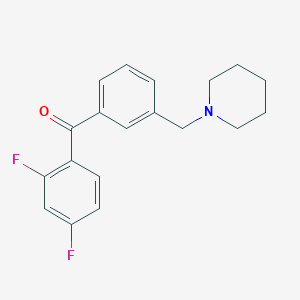

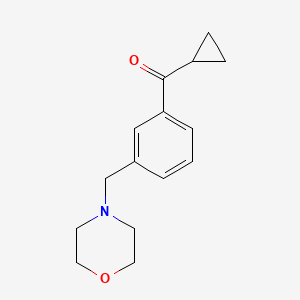

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a chemical compound with the molecular formula C19H27NO3 . It has a molecular weight of 317.42 . This compound is offered by several suppliers for research use .

Molecular Structure Analysis

The molecular structure of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate consists of an ethyl ester group, a seven-carbon chain, a ketone group, a phenyl ring, and an azetidine ring . The SMILES representation of this compound isCCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCC2 .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate and its derivatives have been explored for their potential antibacterial and antifungal properties. For instance, certain azetidinone derivatives synthesized from Schiff bases of 5-phenyltetrazole exhibited significant activity against tested bacteria and fungi (Mohite & Bhaskar, 2011).

Antiproliferative Activity

Some derivatives of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate have shown moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential antiproliferative activity (Nurieva et al., 2015).

Chemical Synthesis and Molecular Reactions

The compound and its related structures have been a subject of interest in chemical synthesis and molecular reaction studies. For example, a study demonstrated the base-induced intramolecular aza-Michael reaction for synthesizing related heterocycles (Ramos et al., 2011).

Photoprotection in Chemistry and Biology

A recent study focused on synthesizing a 7-azetidinylated alcohol derivative, indicating its utility in photoprotection of various leaving groups in chemical and biological applications (Bassolino, Halabi, & Rivera‐Fuentes, 2017).

Catalytic Asymmetric Addition in Organic Synthesis

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate derivatives have been evaluated for their effectiveness in catalytic asymmetric additions, demonstrating high enantioselectivity in such reactions (Wang et al., 2008).

Propriétés

IUPAC Name |

ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-23-19(22)11-5-3-4-10-18(21)17-9-6-8-16(14-17)15-20-12-7-13-20/h6,8-9,14H,2-5,7,10-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCTYBGJJPQUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643290 |

Source

|

| Record name | Ethyl 7-{3-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate | |

CAS RN |

898761-17-6 |

Source

|

| Record name | Ethyl 7-{3-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325651.png)